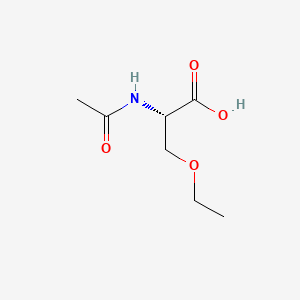
N-Acetyl-O-ethyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-O-ethyl-L-serine is a derivative of the amino acid serine, characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-ethyl-L-serine typically involves the acetylation of L-serine followed by ethylation. One common method includes the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving engineered microorganisms may be explored for more sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-O-ethyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetyl group can be reduced to form N-ethyl-L-serine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of N-ethyl-L-serine.
Substitution: Formation of various alkylated derivatives.
Applications De Recherche Scientifique
N-Acetyl-O-ethyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to naturally occurring amino acids.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Acetyl-O-ethyl-L-serine involves its interaction with enzymes and metabolic pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions. The acetyl and ethyl groups may enhance its binding affinity and specificity for certain molecular targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
N-Acetyl-L-serine: Lacks the ethyl group, making it less hydrophobic.
O-Ethyl-L-serine: Lacks the acetyl group, affecting its reactivity and interactions.
N-Acetyl-O-methyl-L-serine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: N-Acetyl-O-ethyl-L-serine is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-ethoxypropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clé InChI |
RAQZVRCZJCDGRB-LURJTMIESA-N |
SMILES isomérique |
CCOC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCOCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


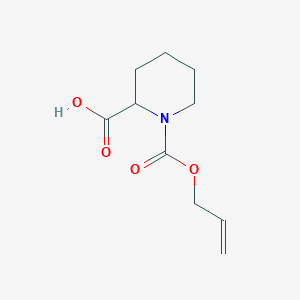
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

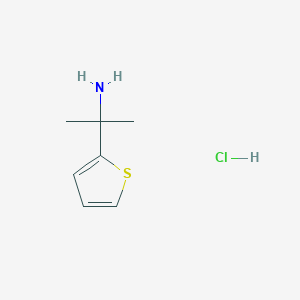
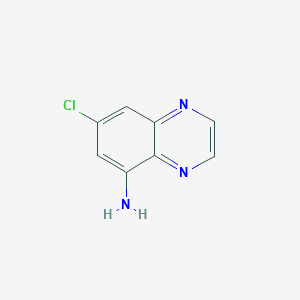
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)

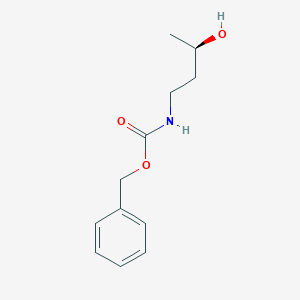
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
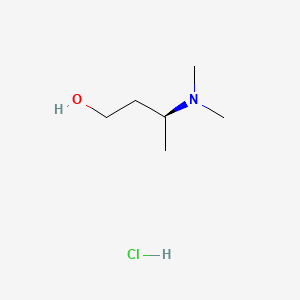
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
